6-Ethynyluracil can be classified as a thiol-specific alkylating agent. It is synthesized from uracil derivatives through various chemical reactions that introduce the ethynyl group. The compound has been studied for its interactions with enzymes involved in nucleic acid metabolism and its potential role as an anticancer agent .
The synthesis of 6-ethynyluracil has been accomplished using several methodologies:
The molecular formula of 6-ethynyluracil is CHNO. The compound features a pyrimidine ring with a carbon-carbon triple bond (ethynyl group) attached at the 6-position.
The presence of the ethynyl group significantly alters the electronic properties of the uracil base, enhancing its reactivity towards various biological molecules.
6-Ethynyluracil exhibits reactivity towards thiols, forming covalent adducts that can lead to significant biological effects. Notably:
The mechanism by which 6-ethynyluracil exerts its biological effects involves:
Experimental data indicate that these interactions are not easily countered by natural pyrimidines, suggesting a unique mechanism distinct from traditional antimetabolites .
These properties influence both the handling and application of 6-ethynyluracil in laboratory settings.
6-Ethynyluracil has several notable applications:
The synthesis of 6-ethynyluracil leverages transition metal-catalyzed cross-coupling strategies. A two-step approach starts with 6-formyluracil, which undergoes Wittig reaction with (dibromomethylene)triphenylphosphorane to yield 6-(2,2-dibromovinyl)uracil. Subsequent desilylation and elimination with phenyllithium afford 6-ethynyluracil [4]. A more efficient route employs Sonogashira-Hagihara coupling between 6-iodouracil and trimethylsilylacetylene, catalyzed by Pd/Cu in triethylamine. The intermediate 6-[(trimethylsilyl)ethynyl]uracil is deprotected in refluxing methanol to yield 6-ethynyluracil in high purity [4] [10].
Recent advances enable chemoselective functionalization at the C6 position of dihalogenated precursors. Using 5-bromo-6-chloro-1,3-dimethyluracil, Pd(PPh₃)Cl₂/CuI catalysis in DMSO at 25°C achieves exclusive C6-alkynylation. This selectivity arises from the enhanced electrophilicity of the C6 position due to its location within an enamine system and α,β-unsaturated carbonyl scaffold, as confirmed by electronic structure analysis [1] [5].
Table 1: Synthetic Methods for 6-Ethynyluracil Derivatives
Starting Material | Reagents/Conditions | Key Intermediate | Final Product | Yield (%) | |
---|---|---|---|---|---|
6-Formyluracil | (Dibromomethylene)triphenylphosphorane | 6-(2,2-Dibromovinyl)uracil | 6-Ethynyluracil | 38 | [4] |
6-Iodouracil | Trimethylsilylacetylene, Pd/Cu, NEt₃ | 6-[(TMS)ethynyl]uracil | 6-Ethynyluracil | 85 | [4] [10] |
5-Bromo-6-chloro-1,3-dimethyluracil | Arylacetylene, Pd(PPh₃)Cl₂/CuI, DMSO, 25°C | 6-Alkynyl-5-bromouracil | 6-Alkynyl-5-aryluracil* | 65-92 | [1] [5] |
*After Suzuki coupling at C5
Key challenges in 6-ethynyluracil synthesis include chemoselectivity control and suppression of homo-coupling byproducts. Initial Sonogashira reactions on 5-bromo-6-chloro-1,3-dimethyluracil using Pd(PPh₃)₄ in toluene yielded mixtures of mono- and bis-alkynylated products. Optimization revealed that polar aprotic solvents (DMSO) and precise temperature control (25°C) were critical: DMSO stabilizes the Pd complex while minimizing dual substitution, and lower temperatures prevent bis-adduct formation [1] [5].
Catalyst screening showed Pd(PPh₃)Cl₂/CuI outperformed Pd(PPh₃)₄, providing 6-alkynylated products in >90% yield with complete C6 selectivity. Electron-deficient acetylenes required modified conditions (Pd(CH₃CN)₂Cl₂, dioxane, 100°C) due to reduced nucleophilicity. Sterically hindered alkynes (e.g., ortho-substituted arylacetylenes) gave 15–20% lower yields, necessitating extended reaction times [1] [5] [9].
Table 2: Optimization of Sonogashira Coupling at C6
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | C6-Selectivity (%) | Yield Range (%) |
---|---|---|---|---|---|
Pd(PPh₃)₄/CuI | Toluene | 100 | 16 | <50 | 20–35 |
Pd(PPh₃)Cl₂/CuI | DMSO | 25 | 6 | >99 | 65–92 |
Pd(CH₃CN)₂Cl₂/CuI | Dioxane | 100 | 6 | >99* | 45–75 |
*For electron-poor alkynes
Spectroscopic signatures confirm the alkyne incorporation in 6-ethynyluracil. FT-IR shows a characteristic C≡C stretch at 2100–2120 cm⁻¹, while the ¹H NMR spectrum lacks the vinyl proton signal at δ 7.2–7.5 ppm present in dibromovinyl precursors. The C6≡C-H proton resonates as a sharp singlet at δ 3.1–3.3 ppm, and the uracil N1-H appears at δ 11.2 ppm in DMSO-d₆ [4] [10].
X-ray crystallography of dinuclear gold(I) complexes containing 6-ethynyl-1-octyluracil ligands reveals intramolecular aurophilic interactions (Au···Au distance: 2.999 Å). The ethynyl group adopts a linear coordination geometry (C≡C–Au bond angle: 175–178°), facilitating self-assembly via hydrogen bonding. In crystalline states, molecules form heterochiral chains through N3–H···O4 and C5–H···O2 bonds, with methanol bridges stabilizing the lattice [9] [10]. Temperature-dependent IR studies show H-bond melting above 150°C precedes decomposition, indicating supramolecular stability imparted by the uracil ring [3] [9].
Electronic and steric distinctions between C5 and C6 substitutions profoundly impact reactivity and biological function. While C5-ethynyluracil (eniluracil) undergoes Michael additions with thiols (UV λₘₐₓ shift: 286 → 325 nm), 6-ethynyluracil reacts sluggishly due to reduced electrophilicity of its β-carbon. This difference enables 5-ethynyluracil to act as a mechanism-based dihydropyrimidine dehydrogenase (DPD) inhibitor, forming covalent adducts with active-site cysteine residues (Kᵢ: 1.6 μM; kᵢₙₐcₜ: 20 min⁻¹), whereas 6-ethynyluracil shows no DPD inhibition [2] [4] [8].
Synthetic chemoselectivity also diverges: Pd-catalyzed reactions on 5-bromo-6-chlorouracil at 50°C yield exclusively C6-alkynylated products, while higher temperatures (100°C) enable C5 modification. This regioselectivity stems from the electronic asymmetry of the uracil ring—the C6 chlorine’s stronger electron-withdrawing effect increases electrophilicity at C6 versus C5. Consequently, 5-substituted derivatives require harsher conditions [1] [5].
Table 3: Comparative Properties of 5- and 6-Ethynyluracil
Property | 5-Ethynyluracil (Eniluracil) | 6-Ethynyluracil | Structural Basis |
---|---|---|---|
DPD Inhibition | Irreversible (IC₅₀ < 1 μM) | None | C5 proximity to uracil’s reactive C6 carbonyl |
Nucleophilic Reactivity | High (thiol addition at C6) | Low | Electrophilic β-carbon in enone system |
Sonogashira Coupling Temp | 100°C (Pd, dioxane) | 25°C (Pd, DMSO) | Lower C5 electrophilicity due to bromine |
UV λₘₐₓ (H₂O) | 286 nm | 286 nm | Similar chromophores |
Biological Activity | Enhances 5-FU bioavailability | Direct antitumor action | Distinct metabolic targets |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7